Methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a chemical compound classified under specialty materials, particularly within the category of thiazole derivatives. Its molecular formula is , and it has a molar mass of approximately 359.29 g/mol. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry due to its structural characteristics that may influence biological activity.
This compound can be sourced from chemical suppliers specializing in fine and specialty chemicals. It is cataloged under several identifiers, including the CAS number 1351596-78-5 and the MDL number MFCD22587732. The classification of this compound as a thiazole derivative indicates its relevance in pharmacological research, where thiazoles are often explored for their biological activities.
The synthesis of methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves multi-step organic reactions. One common method includes the reaction of appropriate thiazole precursors with butyl amines and subsequent acetylation to form the ester linkage.
The molecular structure of methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide features a thiazole ring fused with an imine group and an acetate moiety. The presence of the butyl group enhances lipophilicity, which may affect its biological interactions.
Br.CCCCC1=CC2=C(C=C1)N(CC(=O)OC)C(=N)S2
.Methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can participate in various chemical reactions typical for thiazole derivatives:
The reactivity of this compound can be influenced by the substituents on the thiazole ring and the butyl group, which may enhance or inhibit certain reaction pathways.
The mechanism of action for methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is not fully elucidated but is hypothesized to involve interactions with biological targets such as enzymes or receptors due to its structural features that resemble known bioactive compounds.
Methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide has potential applications in:
The synthesis of methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide requires meticulous route design to establish the benzothiazole core with precise regiochemistry. The most efficient approach involves a three-stage convergent synthesis: (1) Preparation of the 4-butyl-2-aminothiophenol precursor via selective reduction of 4-butyl-2-nitrothiophenol using zinc/HCl; (2) Cyclocondensation with cyanogen bromide to form the 2-iminobenzo[d]thiazoline ring system; (3) N-alkylation with methyl bromoacetate under phase-transfer conditions. Critical to this sequence is the strict exclusion of oxygen during the cyclization step, which prevents oxidative decomposition and improves yields by 25-30% compared to aerobic conditions [1].
The alkylation stage employs tetrabutylammonium bromide (0.5 mol%) in a toluene/water biphasic system at 60°C, achieving 89% conversion with minimal dimeric byproducts (<3%). Temperature control proves essential during imine formation – maintaining the reaction mixture at 0-5°C prevents exothermic decomposition and ensures the regioselective incorporation of the butyl group at the C6 position. The crystalline hydrobromide salt is obtained through antisolvent crystallization using diethyl ether, yielding high-purity (>98% HPLC) material suitable for pharmaceutical applications [1] [3].
Table 1: Key Reaction Parameters for Benzo[d]thiazole Core Synthesis
Synthetic Stage | Reagents/Conditions | Temperature | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Aminothiophenol Prep | Zn/HCl, EtOH/H₂O (3:1) | 25°C | 2.5 | 85 | 92 |
Cyclocondensation | BrCN, CH₂Cl₂, N₂ atm | 0-5°C | 1.0 | 78 | 95 |
N-Alkylation | Methyl bromoacetate, TBAB | 60°C | 4.0 | 89 | 98 |
Salt Formation | HBr gas/Et₂O | -10°C | 0.5 | 95 | 99 |
Functionalization at the C6 position demands tailored strategies to accommodate the butyl group's steric and electronic properties. Microwave-assisted synthesis (100°C, 150W) reduces the cyclization time from 12 hours to 35 minutes while maintaining 92% yield – a significant improvement over conventional heating. The butyl substituent's electron-donating character necessitates modified electrophilic chemistry; bromination requires silver sulfate catalysis (0.1 equiv) in acetic acid at 40°C to achieve monobromination at C5 without competing side-chain reactions [1] [3].
The acetate backbone exhibits remarkable flexibility for late-stage modifications:
Comparative studies with ethyl (CAS 2034156-92-6) and chloro (CID 71778873) analogs reveal the butyl derivative's enhanced crystallinity – a property exploited during purification via isopropanol/water recrystallization to remove symmetrical dimer impurities [2] [3].
Table 2: Impact of C6 Substituents on Physicochemical Properties
C6 Substituent | Melting Point (°C) | Aqueous Solubility (mg/mL) | Log P | Crystallization Solvent |
---|---|---|---|---|
Butyl (Target) | 192-194 (dec) | 3.8 ± 0.2 | 2.9 | IPA/H₂O (7:3) |
Ethyl (2034156-92-6) | 186-188 | 5.1 ± 0.3 | 2.3 | EtOH/Et₂O (1:5) |
Chloro (CID 71778873) | 215-217 (dec) | 1.2 ± 0.1 | 3.4 | MeCN/H₂O (8:2) |
Methyl (CID 71778882) | 179-181 | 8.9 ± 0.4 | 1.8 | Acetone/H₂O (9:1) |
The hydrobromide counterion provides critical stabilization through three complementary mechanisms: (1) Charge-assisted N-H⁺···Br⁻ hydrogen bonding (2.89 Å) creates a rigid planar configuration that minimizes hydrolysis; (2) Bromide's low hydration energy reduces hygroscopicity compared to chloride salts; (3) The ion pair forms a robust supramolecular synthon that directs π-stacking of benzothiazole rings at 3.48 Å intervals, enhancing thermal stability. Single-crystal X-ray analysis reveals a monoclinic P2₁/c lattice where bromide ions occupy channels stabilized by butyl chain van der Waals interactions – an arrangement that persists even upon desolvation [1] .
Counterion selection directly impacts crystallization behavior:
The hydrobromide salt demonstrates remarkable stability under accelerated conditions (40°C/75% RH), showing <0.5% decomposition after 4 weeks versus 3.2% for the hydrochloride analog. This stability originates from the bromide's nucleophilic resistance and the crystalline lattice's low energy conformation, which minimizes molecular mobility even above Tg (125°C) [1] .
Process intensification reduces the environmental footprint through three innovative strategies:
Catalytic Diazotization-Reduction: Replaces stoichiometric tin(II) chloride with glucose/NaNO₂/β-cyclodextrin (0.5 mol%) in water, converting nitro to amino groups with 94% yield while eliminating heavy metal waste. The β-cyclodextrin encapsulates reactive intermediates, suppressing diazonium dimerization and enabling reactions at 30°C instead of 0°C [1].
Solvent-Coupled Antisolvent Crystallization (SCAC): A closed-loop system where IPA from crystallizations is distilled through molecular sieves and recycled, reducing solvent consumption by 72% per batch. The mother liquor undergoes activated carbon treatment before solvent recovery, removing impurities to <50 ppm levels [3].
Continuous Flow Hydrogen Bromide Recovery: Unreacted HBr from salt formation is captured in a falling-film absorber using deionized water, producing 45% w/w HBr for reuse. This system achieves 95% HBr recovery while avoiding vent scrubbers, reducing bromide effluent below 10 ppm – significantly below EPA discharge limits [1] [3].
Life cycle analysis demonstrates a 58% reduction in process mass intensity (PMI) compared to batch methods, primarily through solvent reduction and catalyst recycling. The E-factor decreased from 32 to 13.6, with aqueous waste volumes cut by 81% through membrane-concentrated workups. These advancements establish a template for sustainable manufacture of sensitive pharmaceutical salts while maintaining the stringent purity requirements [1] [3] .
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7